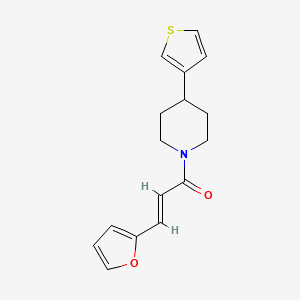

(E)-3-(呋喃-2-基)-1-(4-(噻吩-3-基)哌啶-1-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine analog that acts as a modulator of sphingosine-1-phosphate (S1P) receptors, which are involved in many physiological processes.

科学研究应用

合成和表征

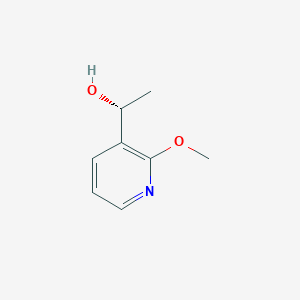

- 新型哌啶环修饰的噻吩、呋喃和吡啶醇以及 (±)-赤藓内酯甲基苯基 (哌啶-2-基) 乙酸甲酯的甲醚类似物的合成展示了显着的化学改性,以提高效率和产率,突出了该化合物的多功能性和作为化学合成中前体的潜力 (Ojo, 2012)。

- 对二元活化的 4-(呋喃-2-基) 和 4-(噻吩-2-基)-1-硝基丁二烯-1,3 的研究展示了 3-(呋喃-2-基) 和 3-(噻吩-2-基)丙-2-烯醛与硝基取代的 CH 酸缩合,产生硝基二烯,其结构通过 NMR 和 IR 光谱得到证实,表明该化合物在生成硝基取代衍生物以供进一步化学探索方面的效用 (Baichurin 等,2019)。

光物理性质

- 关于溶剂极性对查耳酮衍生物光物理性质影响的研究,包括 (E)-3-(呋喃-2-基)-1-(4-硝基苯基)丙-2-烯-1-酮,揭示了溶剂致变色效应表明分子内电荷转移相互作用。这项研究提供了对该化合物及其衍生物的电子性质的见解,这可能与光学和电子材料应用相关 (Kumari 等,2017)。

抗氧化剂

- 新型查耳酮衍生物作为有效抗氧化剂的催化合成和评价,包括 (E)-3-(3-(5-氯噻吩-2-基)-1-(呋喃-2-羰基)-2,3-二氢-1H-吡唑-4-基)-1-(取代)丙-2-烯-1-酮衍生物,突出了该化合物在开发新的抗氧化剂分子中的潜力。这项研究将合成与 ADMET、QSAR 和分子建模研究相结合,以预测和验证这些衍生物的抗氧化活性 (Prabakaran 等,2021)。

作用机制

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites and inhibiting their enzymatic activity . This inhibition leads to an increase in the levels of cyclic nucleotides within the cell, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects several biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A, which in turn phosphorylates various target proteins, leading to changes in their activity. These changes can result in bronchodilation and anti-inflammatory effects, which are beneficial in conditions like chronic obstructive pulmonary disease (COPD) .

Result of Action

The result of Ohtuvayre’s action is the maintenance treatment of COPD in adult patients . Its unique mechanism of action, combining bronchodilation and non-steroidal anti-inflammatory effects in one molecule, provides significant advances in COPD care .

属性

IUPAC Name |

(E)-3-(furan-2-yl)-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(4-3-15-2-1-10-19-15)17-8-5-13(6-9-17)14-7-11-20-12-14/h1-4,7,10-13H,5-6,8-9H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOWYBQUWCWVBB-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-1-(4-(thiophen-3-yl)piperidin-1-yl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)

![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)

![cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl](/img/structure/B2944517.png)

![2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2944522.png)